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Compound of Interest

Compound Name: ZM241385-d7

Cat. No.: B12370401 Get Quote

Technical Support Center: ZM241385-d7
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the potential off-target effects of ZM241385-d7, particularly at

high concentrations. The information provided is based on studies of ZM241385, the non-

deuterated form, as the pharmacological profiles of deuterated and non-deuterated

isotopologues are generally considered to be comparable.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of ZM241385-d7?

ZM241385-d7 is a potent and highly selective antagonist for the adenosine A2A receptor

(A2AR).[1][2][3][4][5][6] It exhibits high affinity for this receptor subtype, making it a valuable

tool for studying A2AR-mediated responses.[1][6]

Q2: What are the known off-target interactions of ZM241385 at high concentrations?

While ZM241385 is highly selective for the A2A receptor, at concentrations significantly higher

than its Ki for A2AR, it can interact with other adenosine receptor subtypes, albeit with much

lower affinity.[1][3][7] Studies have shown that at micromolar concentrations, it can exhibit

minor inhibitory effects on other physiological processes. For instance, at 10 µM, ZM241385

showed slight inhibition of carbachol-induced bradycardia in guinea-pig atria and a small

inhibitory effect on isoprenaline-induced relaxation in guinea-pig aortae.[1] To avoid non-
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specific effects, some studies have intentionally limited the maximum concentration of

ZM241385 used.[8]

Q3: How does the affinity of ZM241385 for its primary target compare to its affinity for other

adenosine receptors?

ZM241385 displays significantly higher affinity for the A2A receptor compared to A1, A2B, and

A3 receptors. The affinity for the A2A receptor is in the low nanomolar to sub-nanomolar range,

while its affinity for other adenosine receptors is in the micromolar range, indicating a high

degree of selectivity.[1][7]

Q4: Can ZM241385-d7 be used to study A1 receptor responses?

Caution is advised when using ZM241385 in functional studies aiming to isolate A2A receptor

effects from A1 receptor responses. One study reported that ZM241385 at concentrations of

10-50 nM could attenuate the inhibitory actions of selective A1 receptor agonists in

hippocampal slices, an effect not likely due to direct A1 antagonism given its low binding affinity

for this receptor.[9] This suggests potential indirect or complex interactions at the tissue level.
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Issue Potential Cause Recommended Action

Unexpected experimental

results at high concentrations

of ZM241385-d7.

Off-target effects at other

adenosine receptor subtypes

(A1, A2B, A3) or other

molecular targets.

1. Perform a dose-response

curve to determine the lowest

effective concentration for

A2AR antagonism in your

system.2. Use a structurally

different A2AR antagonist as a

control to confirm that the

observed effect is specific to

A2AR blockade.3. Consult the

selectivity data provided in the

tables below to assess

potential off-target interactions

at the concentrations used.

Inconsistent results between

different experimental systems.

Tissue-specific expression

levels of adenosine receptor

subtypes and interacting

proteins can influence the

apparent selectivity of the

compound.

1. Characterize the expression

profile of adenosine receptors

in your experimental model.2.

Be mindful that functional

selectivity can differ from

binding selectivity.

Observed effects do not align

with known A2AR signaling.

At high concentrations,

ZM241385 may have

pharmacological effects

unrelated to adenosine

receptors.

1. Review literature for non-

adenosine receptor targets of

triazolotriazine compounds.2.

Consider using

knockout/knockdown models

to confirm the involvement of

the A2A receptor.

Quantitative Data Summary
Table 1: Binding Affinity and Potency of ZM241385 at Adenosine Receptor Subtypes
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Receptor
Subtype

Parameter Value Species/Tissue Reference

A2A pIC50 9.52

Rat

pheochromocyto

ma

[1]

Ki 1.4 nM - [5]

Ki 0.8 nM
Human (HEK-

293)
[7]

Kd 0.14 nM Rat striatum [10]

pA2 8.57 - 9.02 Guinea-pig heart [1]

A1 pIC50 5.69
Rat cerebral

cortex
[1]

pA2 5.95 Guinea-pig atria [1]

Ki >1.9 µM
Rat

hippocampus
[9]

A2B pA2 7.06 Guinea-pig aorta [1]

A3 pIC50 3.82 Rat (CHO cells) [1]

Table 2: Selectivity Profile of ZM241385

Comparison Selectivity Fold Reference

A1 vs A2A ~318-fold [7]

A2B vs A2A ~62-fold [7]

A3 vs A2A >1000-fold [7]

Key Experimental Protocols
Protocol 1: Radioligand Displacement Assay for Adenosine Receptor Binding
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This protocol is a standard method to determine the binding affinity of a compound for a

specific receptor.

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing

the adenosine receptor subtype of interest (e.g., rat cerebral cortex for A1, rat striatum for

A2A).

Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]R-PIA for A1,

[3H]CGS21680 for A2A) and varying concentrations of ZM241385.

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Determine the IC50 value (the concentration of ZM241385 that inhibits 50%

of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-

Prusoff equation.

Protocol 2: Functional Assay for A2AR Antagonism in Isolated Tissues

This protocol assesses the functional antagonism of ZM241385 on A2AR-mediated

physiological responses.

Tissue Preparation: Isolate a suitable tissue preparation, such as guinea-pig Langendorff

hearts for coronary vasodilation studies.

Agonist-Induced Response: Induce a response with a selective A2AR agonist (e.g.,

CGS21680) to cause vasodilation.

Antagonist Application: Apply increasing concentrations of ZM241385 and measure the

rightward shift in the agonist dose-response curve.

Data Analysis: Calculate the pA2 value from the Schild plot, which represents the negative

logarithm of the molar concentration of the antagonist that produces a two-fold shift in the

agonist dose-response curve.
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Visualizations

Experimental Workflow for Assessing Off-Target Effects

Start: Hypothesis of Off-Target Effect

Conduct Dose-Response Curve with ZM241385-d7

Screen Against Other Adenosine Receptor Subtypes (A1, A2B, A3)

Perform Functional Assays in Relevant Tissues

Use a Structurally Different A2A Antagonist as Control

Analyze Data for Non-A2A Mediated Effects

Conclusion on Off-Target Profile

Click to download full resolution via product page

Caption: Workflow for Investigating Off-Target Effects.
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A2A Receptor Signaling and Point of Inhibition
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Caption: A2A Receptor Signaling Pathway Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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